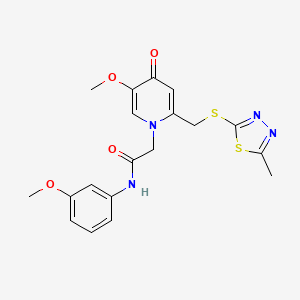

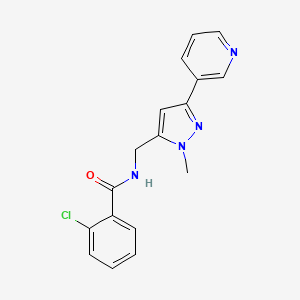

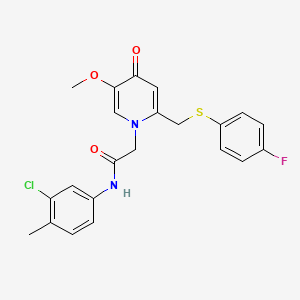

![molecular formula C18H16BrNO B2970348 3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one CAS No. 1020252-06-5](/img/structure/B2970348.png)

3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Variations in Synthetic Methods

One significant area of application is the development of new synthetic methods for creating structurally complex compounds. For instance, variations of the Blaise reaction have been utilized for the straightforward synthesis of 3-amino enones and 1,3-diketones, starting from aryl/heteroaryl/alkyl nitriles and 1-aryl/alkyl 2-bromoethanones. This method provides a versatile approach to generating compounds with potential application in heterocyclic or carbocyclic compound synthesis, or as ligands in metal complexes (Rao & Muthanna, 2015).

Application in Heterocyclic Compound Synthesis

The intramolecular photochemical arylation of N-substituted enaminones, including compounds related to 3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one, demonstrates their utility in synthesizing heterocyclic compounds. Such processes lead to the formation of five- to seven-membered heterocyclic compounds, highlighting the role of these compounds in constructing complex molecular architectures (Iida, Yuasa, & Kibayashi, 1978).

Protective Agent in Peptide Synthesis

Compounds structurally related to this compound have been explored as protective agents in peptide synthesis. For example, dimedone (5,5-dimethylcyclohexane-1,3-dione) reacts with amino-acid "active" esters to form enamine derivatives, demonstrating the potential of cyclohexenone derivatives in the field of peptide chemistry (Halpern & James, 1964).

Bromocyclization in Organic Synthesis

The enantioselective bromocyclization of styrene-type carboxylic acids to form 3-bromo-3,4-dihydroisocoumarins showcases the applicability of bromophenyl-enaminone compounds in generating key building blocks for organic synthesis. These building blocks can be modified to achieve biologically important systems, further emphasizing the role of these compounds in the development of new synthetic methodologies (Chen, Zhou, Tan, & Yeung, 2012).

Structural and Theoretical Studies

Structural and theoretical studies of related enaminone compounds, such as methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, have been conducted to elucidate their conformational preferences and potential biological activities. Such investigations provide insights into the molecular basis of their properties and pave the way for designing new compounds with desired activities (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Propiedades

IUPAC Name |

3-(2-bromoanilino)-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOKDOZCATUOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=CC=CC=C2Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

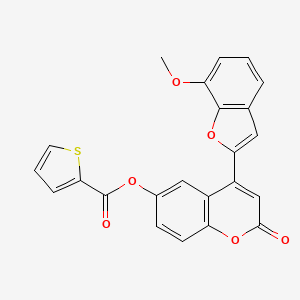

![2-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B2970266.png)

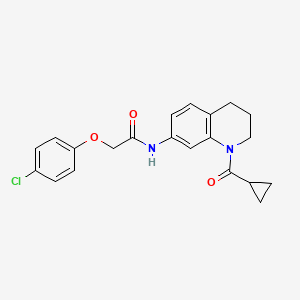

![N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970278.png)

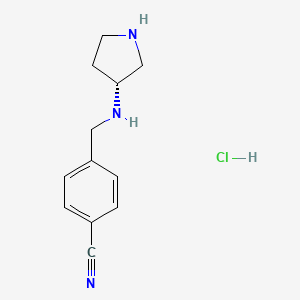

![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2970284.png)